![molecular formula C16H14ClN3O B2488379 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone CAS No. 866010-74-4](/img/structure/B2488379.png)

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

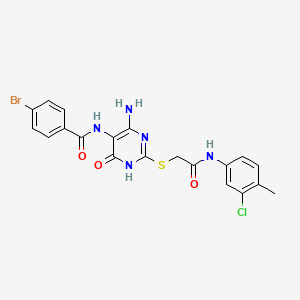

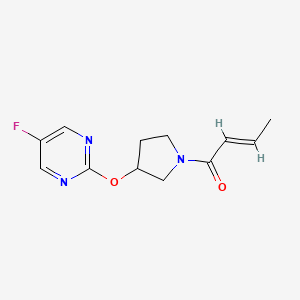

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone belongs to the class of quinazolinones, compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

- Lithiation of related quinazolinones, including 3-amino-2-methyl-4(3H)-quinazolinone, has been demonstrated, providing access to substituted derivatives (Smith et al., 1996).

- Synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds highlights a two-step procedure involving chlorosubstituted anthranilic acids and acetic anhydride (Párkányi & Schmidt, 2000).

Molecular Structure Analysis

- Advanced spectroscopic methods like NMR and X-ray crystallography are used for structural elucidation. For instance, a study on a similar quinazolinone derivative revealed its structure using NMR and X-ray diffraction (Wu et al., 2022).

Chemical Reactions and Properties

- Reactions of quinazolinones with electrophiles and nucleophiles lead to various derivatives, as shown in studies involving lithiated quinazolinones (Smith et al., 1996).

- Solid-phase synthesis techniques have been developed for quinazolinone derivatives, highlighting their versatile chemical reactivity (Gopalsamy & Yang, 2000).

Physical Properties Analysis

- The physical properties of quinazolinones, such as melting points and solubility, are often characterized in the context of their synthesis and structural analysis. However, specific data for this compound is not detailed in the available literature.

Chemical Properties Analysis

- Quinazolinones' reactivity with various chemical agents, like chloroformates, has been studied, indicating their utility in producing a wide range of chemically diverse molecules (Nawrocka, 2009).

- Electron impact ionization mass spectra studies provide insights into the molecular fragmentation patterns of quinazolinone derivatives (Osarodion & Ejodamen, 2021).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone and its derivatives have been extensively researched for their antimicrobial properties. Studies have synthesized various derivatives of quinazolinone, demonstrating significant antimicrobial activity against a range of bacterial and fungal species. This activity has been attributed to the structural stability of the quinazolinone nucleus, which has been modified with different substituents to enhance its biological activity. The antimicrobial potential of these compounds is highlighted by their effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of novel antimicrobial agents (Pawar & Sweeti, 2020), (Ammar et al., 2011), (Jatav et al., 2006).

Antiviral and Antimalarial Activities

Quinazolinone derivatives, including the subject compound, have been recognized for their antiviral and antimalarial activities. A range of these derivatives has been synthesized and tested, showing moderate to good antiviral activity, particularly against Tobacco Mosaic Virus (TMV). The antimalarial activity was evaluated using the rodent malaria parasite Plasmodium yoelii, revealing that the synthesized compounds possess promising antimalarial properties. These findings suggest the potential use of quinazolinone derivatives in the treatment and management of viral and malarial infections (Gao et al., 2007), (Meyyanathan et al., 2010).

Biological and Pharmacological Potential

The quinazolinone nucleus, a crucial component of the compound , is a part of many naturally occurring alkaloids and has been the subject of extensive studies due to its biological activities. Derivatives of this compound have been synthesized and shown to exhibit various pharmacological activities, including antibacterial, antifungal, anticonvulsant, and CNS depressant activities. These activities make quinazolinone and its derivatives significant in medicinal chemistry, with the potential for the development of new therapeutic agents (Tiwary et al., 2016), (Mishra et al., 2007).

Molecular Docking and Synthesis Techniques

Advances in synthesis techniques and molecular docking studies have played a crucial role in exploring the potential of this compound derivatives. Techniques such as ultrasonic irradiation and silica-supported nanoparticles have been utilized for the efficient synthesis of these compounds. Furthermore, molecular docking studies have provided insights into the interaction of quinazolinone derivatives with biological targets, aiding in the design and development of compounds with improved biological activity (Heravi et al., 2009), (Roy Mahato et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar to other indole derivatives, it may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting biochemical pathways .

Biochemical Pathways

Indole derivatives, which share structural similarities with quinazolinones, have been found to impact a wide range of biochemical pathways related to their biological activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-[[(2-chlorophenyl)methylamino]methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-18-10-15-19-14-8-4-2-6-12(14)16(21)20-15/h1-8,18H,9-10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEHUCYZTRUNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=NC3=CC=CC=C3C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)